molecular formula C15H15Cl3N2OS B11992245 N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide

N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide

Cat. No.: B11992245
M. Wt: 377.7 g/mol
InChI Key: PHUNHSXROCDOLH-UHFFFAOYSA-N
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Description

N-{2,2,2-Trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a trichloromethyl group, and a dimethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide typically involves the reaction of 2,2,2-trichloro-1-(3,4-dimethylphenyl)aminoethanol with thiophene-2-carboxylic acid chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-Trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives with nucleophiles replacing the trichloromethyl group.

Scientific Research Applications

N-{2,2,2-Trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2,2,2-Trichloro-1-[(4-methylphenyl)amino]ethyl}thiophene-2-carboxamide
  • N-{2,2,2-Trichloro-1-[(3,4-dimethylanilino)carbothioyl]amino}ethylbenzamide
  • N-{2,2,2-Trichloro-1-[(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}acetamide

Uniqueness

N-{2,2,2-Trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide is unique due to its specific structural features, such as the presence of a thiophene ring and a trichloromethyl group. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C15H15Cl3N2OS

Molecular Weight

377.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H15Cl3N2OS/c1-9-5-6-11(8-10(9)2)19-14(15(16,17)18)20-13(21)12-4-3-7-22-12/h3-8,14,19H,1-2H3,(H,20,21)

InChI Key

PHUNHSXROCDOLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2)C

Origin of Product

United States

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